2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of substituted thiazoles with appropriate amines and acylating agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactants and conditions
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various amines. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
What sets 2-[acetyl(propan-2-yl)amino]-4-methyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide apart is its unique structure, which allows for a wide range of chemical modifications and applications. Its thiazole ring system provides stability and reactivity, making it a versatile compound in various fields .
Properties
Molecular Formula |
C14H18N4O2S2 |
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Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[acetyl(propan-2-yl)amino]-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H18N4O2S2/c1-7(2)18(10(5)19)14-16-9(4)11(22-14)12(20)17-13-15-8(3)6-21-13/h6-7H,1-5H3,(H,15,17,20) |
InChI Key |
FEUHJWUOUMMOMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(N=C(S2)N(C(C)C)C(=O)C)C |
Origin of Product |
United States |
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